3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide
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Overview
Description
3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the third position, an undecyl chain, and an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide typically involves the alkylation of 2-mercaptobenzothiazole with an appropriate alkyl halide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
C6H4(NH2)SH+RCH2I→C6H4(NH)SCR+HI
In this case, the alkyl halide used is undecyl iodide, and the reaction is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Halide-substituted benzothiazoles.
Scientific Research Applications
3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and rubber accelerators.
Mechanism of Action
The mechanism of action of 3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the benzothiazole ring allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzothiazole
- 3-Methyl-1,3-benzothiazol-3-ium chloride
- 2-Undecylbenzothiazole
Uniqueness
3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the undecyl chain increases its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the iodide ion enhances its reactivity in nucleophilic substitution reactions.
Properties
CAS No. |
88253-64-9 |
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Molecular Formula |
C19H30INS |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-methyl-2-undecyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C19H30NS.HI/c1-3-4-5-6-7-8-9-10-11-16-19-20(2)17-14-12-13-15-18(17)21-19;/h12-15H,3-11,16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LRYHNDPNWUIRNY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](C2=CC=CC=C2S1)C.[I-] |
Origin of Product |
United States |
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